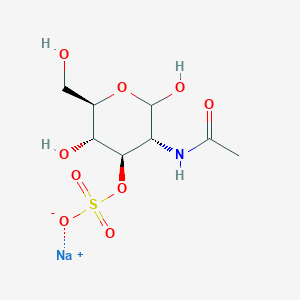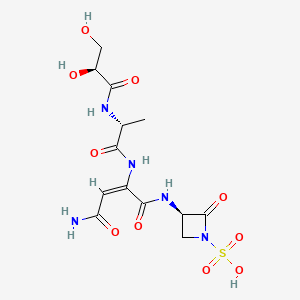
Chlorhydrate de Carteolol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carteolol-d9 Hydrochloride is the deuterium labeled analogue of Carteolol Hydrochloride . It is a nonselective beta-adrenoceptor blocking agent used for ophthalmic purposes . The chemical name for Carteolol Hydrochloride is (±)-5- [3- [ (1,1-dimethylethyl) amino]-2-hydroxypropoxy]-3,4-dihydro-2 (1H)-quinolinone monohydrochloride .
Synthesis Analysis
The synthesis of Carteolol Hydrochloride involves several steps . The process starts with the preparation of 3-amino-2-cyclohexenone, followed by the preparation of tetrahydro-2, 5 (1H,6H) -quinolinedione. The next steps involve the preparation of 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone and 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, leading to the final product, Carteolol Hydrochloride .Molecular Structure Analysis
Carteolol Hydrochloride has a molecular weight of 292.3734 and a chemical formula of C16H24N2O3 . The structural formula is as follows: C16H24N2O3•HCI .Chemical Reactions Analysis
Carteolol Hydrochloride is known to form complex (ion-pair complexes) with Alizarin yellow R Sodium salt at pH=11.20. This reaction produces a complex red color which is absorbed maximally at 500 nm .Applications De Recherche Scientifique
Amélioration de la perméabilité cornéenne
Le chlorhydrate de Carteolol-d9 a été utilisé dans la recherche pour améliorer la perméabilité cornéenne. Une étude a combiné le Carteolol avec des nanoparticules d'hydroxyde de magnésium afin d'étudier leur effet sur la biodisponibilité et l'effet réducteur de la pression intraoculaire (PIO) du Carteolol . La combinaison avec des nanoparticules d'hydroxyde de magnésium a amélioré la pénétration cornéenne du Carteolol, et l'effet réducteur de la PIO était significativement plus élevé que celui du Carteolol seul .
Traitement du glaucome
Le this compound est un antagoniste non sélectif des β-adrénocepteurs et il a été rapporté qu'il améliorait l'hémodynamique rétrobulbaire chez les patients atteints de glaucome à angle ouvert primaire . Il est utilisé dans le traitement du glaucome, une affection qui augmente la pression dans l'œil et peut entraîner une perte de vision .
Référence analytique
Le this compound est utilisé comme référence analytique dans les produits chimiques de recherche en neurologie et les normes analytiques . Il fournit une référence pour l'analyse et l'étalonnage des instruments afin de garantir l'exactitude et la fiabilité de l'analyse des données .
Dosage spectrophotométrique
Mécanisme D'action
Pharmacokinetics
Carteolol-d9 Hydrochloride exhibits good bioavailability with approximately 25% of the ophthalmic dose being absorbed systemically . It is metabolized in the liver via the CYP2D6 enzyme . The drug reaches peak plasma concentration in about 0.25 hours . It has an elimination half-life of approximately 5 hours for urinary elimination and 13.8 hours for terminal elimination . The drug is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of Carteolol-d9 Hydrochloride’s action primarily involve a reduction in intraocular pressure and a decrease in heart rate and blood pressure . It achieves this by reducing the production of aqueous humor in the eye and by decreasing the response to beta-adrenergic stimuli in the heart and blood vessels .
Action Environment
The action, efficacy, and stability of Carteolol-d9 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the environment. Additionally, factors like temperature and light can impact the stability of the drug. Therefore, it is recommended to store the drug at a controlled room temperature and protect it from light .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Carteolol-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of beta-adrenergic receptors. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. The interaction with CYP2D6 leads to the formation of 8-hydroxycarteolol, a primary metabolite. This interaction is crucial as it determines the pharmacokinetic profile of Carteolol-d9 Hydrochloride .
Cellular Effects
Carteolol-d9 Hydrochloride affects various cell types by inhibiting beta-adrenergic receptors, which play a role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, in cardiac cells, Carteolol-d9 Hydrochloride can reduce heart rate and contractility by blocking the effects of catecholamines. In ocular cells, it reduces intraocular pressure, making it useful in the treatment of glaucoma .
Molecular Mechanism
The molecular mechanism of Carteolol-d9 Hydrochloride involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This binding inhibits the downstream signaling pathways, leading to reduced cyclic AMP levels and subsequent physiological effects such as decreased heart rate and intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carteolol-d9 Hydrochloride can change over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to Carteolol-d9 Hydrochloride can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Carteolol-d9 Hydrochloride vary with dosage. At low doses, it effectively reduces heart rate and intraocular pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
Carteolol-d9 Hydrochloride is primarily metabolized by CYP2D6, leading to the formation of 8-hydroxycarteolol. This metabolic pathway is essential for the elimination of the compound from the body. The interaction with CYP2D6 and other enzymes ensures that Carteolol-d9 Hydrochloride is efficiently processed, maintaining its pharmacological activity .
Transport and Distribution
Within cells and tissues, Carteolol-d9 Hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites, such as the heart and eyes .
Subcellular Localization
Carteolol-d9 Hydrochloride is localized in specific subcellular compartments, depending on its target. In cardiac cells, it is found in the plasma membrane where beta-adrenergic receptors are located. In ocular cells, it is distributed in the aqueous humor and other eye tissues. This subcellular localization is essential for its activity and function, as it ensures that the compound interacts with its intended targets .
Propriétés
IUPAC Name |
5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

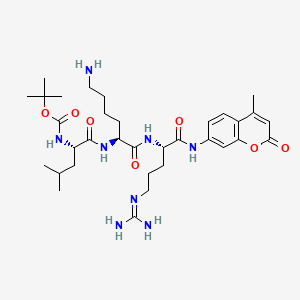
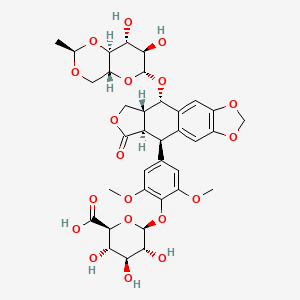
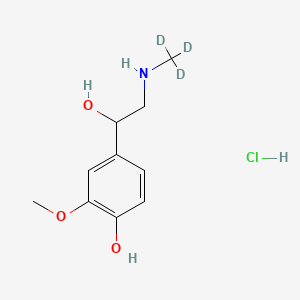

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
